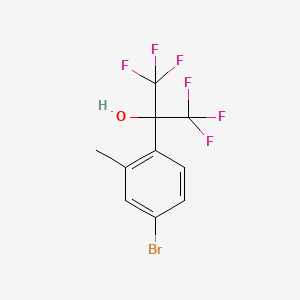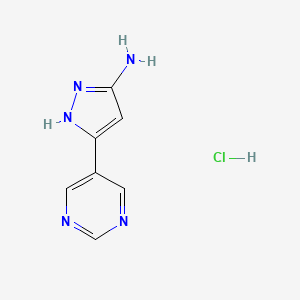![molecular formula C17H15ClN2O3 B13706955 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-14-1](/img/structure/B13706955.png)
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is a complex organic compound with the molecular formula C17H14N2O3·HCl This compound is notable for its unique structure, which includes a naphthalene ring, an amino group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves a multi-step process. One common method includes the nitration of a naphthalene derivative followed by the introduction of an amino group through a reduction reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
- 2-[Amino-(3-nitro-phenyl)-methyl]-anthracen-1-ol hydrochloride
Uniqueness
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring with both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
736173-14-1 |
|---|---|
Formule moléculaire |
C17H15ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H14N2O3.ClH/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20;/h1-10,16,20H,18H2;1H |
Clé InChI |
RMLGHUJHQVOBCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)






![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)

![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)

